3,3,3-Trifluoro-2-phenylpropan-1-ol
Overview
Description
3,3,3-Trifluoro-2-phenylpropan-1-ol is an organofluorine compound with the molecular formula C9H9F3O and a molecular weight of 190.17 g/mol . It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring and a hydroxyl group (-OH) on the propanol chain. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3,3-Trifluoro-2-phenylpropan-1-ol. For instance, the compound is stable under normal temperatures and pressures . to maintain its stability. Additionally, it should be handled with care as it can cause irritation to the eyes, skin, and respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-phenylpropan-1-ol typically involves the reaction of benzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent. One common method is the reduction of the corresponding trifluoromethyl ketone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents . The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Photocatalytic trifluoromethylation followed by biocatalytic reduction has been explored as a method to produce optically pure (S)-3,3,3-Trifluoro-2-phenylpropan-1-ol . This approach combines the advantages of photocatalysis and biocatalysis, ensuring high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3,3,3-Trifluoro-2-phenylpropan-1-one (ketone) or 3,3,3-Trifluoro-2-phenylpropanal (aldehyde).
Reduction: this compound (alcohol) or 3,3,3-Trifluoro-2-phenylpropane (hydrocarbon).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoro-2-phenylpropan-1-ol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-1-phenylpropan-1-one: A ketone derivative with similar structural features but different reactivity and applications.
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated alcohol with distinct chemical properties and uses.
Uniqueness
3,3,3-Trifluoro-2-phenylpropan-1-ol is unique due to its combination of a trifluoromethyl group and a phenyl ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
3,3,3-trifluoro-2-phenylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-5,8,13H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMIASFCGOSLLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113242-93-6 | |
Record name | 3,3,3-trifluoro-2-phenylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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